molecular formula C8H8S3 B143298 2-(Methylthio)-1,3-benzodithiole CAS No. 126319-27-5

2-(Methylthio)-1,3-benzodithiole

Cat. No.: B143298
CAS No.: 126319-27-5
M. Wt: 200.4 g/mol
InChI Key: VDSKGWPFPTXXAK-UHFFFAOYSA-N
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Description

2-(Methylthio)-1,3-benzodithiole is an organic compound characterized by a benzodithiole ring with a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)-1,3-benzodithiole typically involves the reaction of 2-mercaptobenzothiazole with methyl iodide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the methyl iodide, resulting in the formation of the methylthio group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylthio)-1,3-benzodithiole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The benzodithiole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the parent benzodithiole compound.

    Substitution: Formation of various substituted benzodithioles.

Mechanism of Action

Comparison with Similar Compounds

    Benzothiazole: Similar in structure but lacks the methylthio group.

    Benzodithiole: The parent compound without the methylthio substituent.

    Thiazole: A simpler heterocyclic compound with a sulfur and nitrogen atom in the ring.

Uniqueness: 2-(Methylthio)-1,3-benzodithiole is unique due to the presence of both a benzodithiole ring and a methylthio group, which confer distinct electronic and chemical properties. This combination makes it particularly valuable in applications requiring specific electronic characteristics and reactivity .

Properties

IUPAC Name

2-methylsulfanyl-1,3-benzodithiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8S3/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSKGWPFPTXXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1SC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562526
Record name 2-(Methylsulfanyl)-2H-1,3-benzodithiole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126319-27-5
Record name 2-(Methylsulfanyl)-2H-1,3-benzodithiole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylthio)-1,3-benzodithiole
Reactant of Route 2
2-(Methylthio)-1,3-benzodithiole
Reactant of Route 3
2-(Methylthio)-1,3-benzodithiole
Reactant of Route 4
2-(Methylthio)-1,3-benzodithiole
Reactant of Route 5
2-(Methylthio)-1,3-benzodithiole
Reactant of Route 6
2-(Methylthio)-1,3-benzodithiole

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